molecular formula C22H19N3O4 B11069821 2-Methoxy-6-(3-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-Methoxy-6-(3-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11069821
M. Wt: 389.4 g/mol
InChI Key: MMWKKDBQJNIXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-METHOXY-6-(3-METHOXYPHENYL)-3-PYRIDYL]-5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of methoxy groups and aromatic rings in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-METHOXY-6-(3-METHOXYPHENYL)-3-PYRIDYL]-5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and base in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-METHOXY-6-(3-METHOXYPHENYL)-3-PYRIDYL]-5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-METHOXY-6-(3-METHOXYPHENYL)-3-PYRIDYL]-5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[2-METHOXY-6-(3-METHOXYPHENYL)-3-PYRIDYL]-5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-METHOXY-6-(3-METHOXYPHENYL)-3-PYRIDYL]-5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE stands out due to its unique combination of methoxy groups and aromatic rings, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H19N3O4/c1-26-15-8-6-7-14(13-15)18-12-11-17(21(23-18)28-3)20-24-22(29-25-20)16-9-4-5-10-19(16)27-2/h4-13H,1-3H3

InChI Key

MMWKKDBQJNIXBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4OC)OC

Origin of Product

United States

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